molecular formula C8H5BrN2O2 B1381756 4-Bromo-2-methyl-5-nitrobenzonitrile CAS No. 1807210-13-4

4-Bromo-2-methyl-5-nitrobenzonitrile

Cat. No.: B1381756
CAS No.: 1807210-13-4
M. Wt: 241.04 g/mol
InChI Key: RPDQZBSUGHHNNJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-nitrobenzonitrile (CAS: 1202858-65-8) is a halogenated aromatic nitrile derivative with a molecular formula of C₈H₅BrN₂O₂. Its structure features a bromine atom at the 4-position, a methyl group at the 2-position, a nitro group at the 5-position, and a nitrile group at the benzonitrile backbone. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name

4-bromo-2-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDQZBSUGHHNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-methyl-5-nitrobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide and is carried out at a temperature range of 0-5°C to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-methyl-5-nitrobenzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-nitrobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural analogs and their differences in substituents and functional groups:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Groups
4-Bromo-2-methyl-5-nitrobenzonitrile 1202858-65-8 C₈H₅BrN₂O₂ Br (4), CH₃ (2), NO₂ (5) Nitrile, Nitro, Bromine
5-Bromo-2-hydroxybenzonitrile 40530-18-5 C₇H₄BrNO Br (5), OH (2) Nitrile, Hydroxyl, Bromine
4-Amino-3-bromo-5-nitrobenzonitrile 79603-03-5 C₇H₄BrN₃O₂ Br (3), NH₂ (4), NO₂ (5) Nitrile, Amino, Nitro
2-Bromo-4-fluoro-5-nitrobenzonitrile 1379371-66-0 C₇H₂BrFN₂O₂ Br (2), F (4), NO₂ (5) Nitrile, Nitro, Fluorine
4-Bromo-5-iodo-2-methyl-benzonitrile 2169371-28-0 C₈H₅BrIN Br (4), I (5), CH₃ (2) Nitrile, Bromine, Iodine
2-((4-((2-Bromoallyl)...)benzonitrile* 85391-57-7 C₁₇H₁₄BrN₅O Br (allyl), NO₂ (5), azo group Nitrile, Azo, Bromine

Sources:

Key Observations:
  • Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilic aromatic substitution reactivity compared to analogs like 5-Bromo-2-hydroxybenzonitrile, where the hydroxyl group acts as an electron donor .
  • Steric and Electronic Modulation: The methyl group at position 2 in the target compound introduces steric hindrance, which is absent in 4-Amino-3-bromo-5-nitrobenzonitrile. This impacts regioselectivity in coupling reactions .
  • Halogen Diversity : Replacing bromine with iodine (e.g., 4-Bromo-5-iodo-2-methyl-benzonitrile) alters polarizability and bond strength, influencing catalytic cross-coupling efficiency .

Physicochemical Properties and Reactivity

Hydrogen Bonding and Crystal Packing:
  • 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å, angle: ~170°), critical for crystal engineering . In contrast, this compound lacks hydrogen-bond donors, leading to weaker intermolecular interactions dominated by van der Waals forces .
  • Nitro Group Impact: The nitro group in the target compound increases acidity at adjacent positions compared to amino-substituted analogs, facilitating deprotonation in base-mediated reactions .
Thermal Stability:
  • Nitro-containing derivatives (e.g., this compound) exhibit lower thermal stability than halogen-only analogs like 4-Bromo-5-iodo-2-methyl-benzonitrile due to the nitro group’s propensity for exothermic decomposition .

Research Findings and Challenges

  • Regioselectivity Issues : The methyl group in this compound can hinder nucleophilic attacks at position 2, necessitating optimized reaction conditions .

Biological Activity

4-Bromo-2-methyl-5-nitrobenzonitrile (CAS No. 1807210-13-4) is an organic compound characterized by a bromine atom, a methyl group, a nitro group, and a nitrile group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C8H5BrN2O2
  • Molecular Weight : 227.04 g/mol
  • Appearance : Light yellow solid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to various therapeutic effects. The exact mechanism can vary depending on the application and the biological context.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential : Investigations into its anticancer effects have shown promise, with evidence suggesting that it may induce apoptosis in cancer cells through various pathways.
  • Enzyme Inhibition : The compound is noted for its ability to inhibit specific enzymes, which could be beneficial in drug development for conditions related to enzyme dysregulation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialInhibitory effects on Gram-positive bacteria were observed.
AnticancerInduced apoptosis in breast cancer cell lines through caspase activation.
Enzyme InhibitionDemonstrated inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in significant cell death compared to control groups. The underlying mechanism was linked to the activation of apoptotic pathways involving caspases and mitochondrial depolarization .

Case Study: Enzyme Inhibition

Another research effort focused on the compound's role as a COX inhibitor. The findings indicated that this compound effectively reduced COX enzyme activity, which is crucial in mediating inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.